Gliftor
Overview
Description
Gliftor is a synthetic peptide-based compound that has been developed as a tool to study the biochemical and physiological effects of G-protein coupled receptors (GPCRs). It is a selective agonist of the GPCR family that is capable of activating the G-protein coupled signaling pathway. Gliftor has been used in various scientific research applications, such as in vitro studies, animal models, and clinical trials.
Scientific Research Applications
Ecological and Toxicological Research
- Gliftor has been evaluated for its effectiveness as a rodenticide. In comparison with zinc phosphide, Gliftor provides reliable control of voles in various seasons. Its ecological effects, particularly in agricultural contexts, have been a point of study (Bykovski, 1977).
Technological Applications
- Gliftor is mentioned in the context of data structures for GPU programming. It helps in simplifying algorithmic development and enabling reusable data structures (Lefohn et al., 2006).
- Gliftor's application extends to information flow tracking in hardware for computer security. It assists in understanding the interference of individual bits of information through logical functions (Hu et al., 2011).
Environmental Management
- Its use in controlling wild rabbits, highlighting its effectiveness and palatability in bait formulations has been researched. This study is crucial for developing strategies for wildlife management (Henderson & Eason, 2000).
Safety and Efficacy in Pest Control
- The safety profile of Gliftor in environmental contexts, particularly in pest control scenarios, has been assessed. This includes understanding its impact on non-target species and environmental fate (Eason et al., 1993).
Miscellaneous Applications
- Gliftor is referenced in various other scientific contexts, such as in the optimization of oil well performance and single-cell isolation techniques, indicating a diverse range of potential applications (Camargo & Aguilar, 2014); (Deng et al., 2017).
properties
IUPAC Name |
1-chloro-3-fluoropropan-2-ol;1,3-difluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO.C3H6F2O/c2*4-1-3(6)2-5/h2*3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJUYPCKXIPSJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)F.C(C(CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gliftor | |
CAS RN |
8065-71-2 | |
Record name | 1-Chloro-3-fluoro-2-propanol mixt. with 1,3-difluoro-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8065-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gliftor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008065712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.